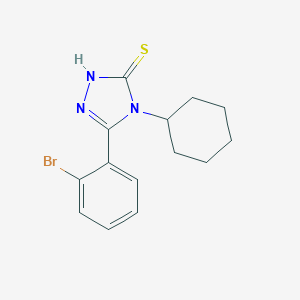![molecular formula C23H16N8O4 B388768 3-[1-{2-nitrobenzyl}-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-4-phenyl-1,2,5-oxadiazole](/img/structure/B388768.png)
3-[1-{2-nitrobenzyl}-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-4-phenyl-1,2,5-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(1E)-3-(2-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-phenyl-1,2,5-oxadiazole) is a complex organic compound with the molecular formula C23H16N8O4 and a molecular weight of 468.4 g/mol This compound is characterized by its unique structure, which includes a triazene linkage and two oxadiazole rings
Preparation Methods
The synthesis of 3,3’-[(1E)-3-(2-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-phenyl-1,2,5-oxadiazole) typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the triazene linkage: This step involves the reaction of a benzyl halide with a triazene precursor under basic conditions to form the triazene linkage.
Cyclization to form oxadiazole rings: The intermediate product from the first step is then subjected to cyclization reactions to form the oxadiazole rings. This step often requires the use of dehydrating agents and elevated temperatures to facilitate ring closure.
Chemical Reactions Analysis
3,3’-[(1E)-3-(2-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-phenyl-1,2,5-oxadiazole) can undergo various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’-[(1E)-3-(2-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-phenyl-1,2,5-oxadiazole) has several scientific research applications:
Materials Science: This compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Medicinal Chemistry:
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 3,3’-[(1E)-3-(2-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-phenyl-1,2,5-oxadiazole) depends on its specific application. In materials science, its electronic properties are exploited to enhance the performance of devices. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
3,3’-[(1E)-3-(2-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-phenyl-1,2,5-oxadiazole) can be compared with other compounds containing triazene linkages and oxadiazole rings. Similar compounds include:
3,3’-[(1E)-3-(3-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-methyl-1,2,5-oxadiazole): This compound has a similar structure but with a methyl group instead of a phenyl group.
3,3’-[(1E)-3-(2-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-methyl-1,2,5-oxadiazole): This compound also has a similar structure but with a methyl group instead of a phenyl group.
Properties
Molecular Formula |
C23H16N8O4 |
|---|---|
Molecular Weight |
468.4g/mol |
IUPAC Name |
N-[(2-nitrophenyl)methyl]-4-phenyl-N-[(4-phenyl-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C23H16N8O4/c32-31(33)19-14-8-7-13-18(19)15-30(23-21(26-35-28-23)17-11-5-2-6-12-17)29-24-22-20(25-34-27-22)16-9-3-1-4-10-16/h1-14H,15H2 |
InChI Key |
BFNJNMHKDDWXNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NON=C2N=NN(CC3=CC=CC=C3[N+](=O)[O-])C4=NON=C4C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2N=NN(CC3=CC=CC=C3[N+](=O)[O-])C4=NON=C4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclohexyl-5-[(2-methoxy-1-naphthyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388685.png)
![5-(3-BROMOPHENYL)-1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B388686.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B388687.png)



![3-[4-(BUTAN-2-YL)PHENYL]-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B388698.png)
![2-[(2-fluorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B388699.png)
![[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETATE](/img/structure/B388702.png)

![2-FLUORO-N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE](/img/structure/B388705.png)

![N'-(4-ETHOXYPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE](/img/structure/B388707.png)
![3-hydroxy-3-(2-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-oxoethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B388708.png)
